

# comparative analysis of TRV045 and siponimod in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Preclinical Analysis of **TRV045** and Siponimod

This guide provides a detailed comparative analysis of the preclinical data for **TRV045** and siponimod, two modulators of the sphingosine-1-phosphate (S1P) receptor signaling pathway. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in neurological disorders.

### Introduction

**TRV045** is a novel, highly selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1) under investigation for neuropathic pain and epilepsy.[1][2][3] Siponimod is a selective modulator of S1P receptor subtypes 1 and 5 (S1P1 and S1P5) approved for the treatment of relapsing forms of multiple sclerosis.[4][5] Both molecules target the S1P signaling pathway, a critical regulator of various physiological processes, but exhibit distinct pharmacological profiles that may translate to different therapeutic applications and safety profiles. This guide compares their preclinical performance based on available experimental data.

### **Mechanism of Action**

**TRV045** is a selective S1P1 receptor agonist.[1][2][6] A key differentiating feature of **TRV045** is its ability to induce sustained S1P1 receptor agonism without causing receptor desensitization or downregulation, a phenomenon observed with other S1P modulators like fingolimod.[6][7] Preclinical studies have shown that repeated treatment with **TRV045** does not lead to a reduction in S1P1 receptor protein levels in the spinal cord.[6][7] This sustained agonism is



believed to be the underlying mechanism for its analgesic effects.[6] Furthermore, **TRV045** is not associated with lymphopenia at pharmacologically active doses.[1][3]

Siponimod acts as a functional antagonist of the S1P1 receptor and an agonist of the S1P5 receptor.[4][8] Its binding to the S1P1 receptor on lymphocytes leads to receptor internalization, preventing the egress of these immune cells from lymph nodes.[4] This sequestration of lymphocytes reduces their infiltration into the central nervous system (CNS), thereby exerting an anti-inflammatory effect.[4] Siponimod can cross the blood-brain barrier and directly interact with S1P1 and S1P5 receptors on CNS resident cells, such as astrocytes, microglia, and oligodendrocytes, suggesting a direct neuroprotective mechanism of action.[9][10][11]

### **Signaling Pathways**

The signaling pathways of **TRV045** and siponimod, while both initiated by S1P receptor modulation, have distinct downstream consequences.



Click to download full resolution via product page

**TRV045** signaling pathway emphasizing sustained agonism.





Click to download full resolution via product page

Siponimod's dual mechanism on immune and CNS cells.

## Preclinical Efficacy TRV045 in Neuropathic Pain and Epilepsy Models

**TRV045** has demonstrated efficacy in preclinical models of neuropathic pain and epilepsy. In a mouse model of chemotherapy-induced peripheral neuropathy (CIPN), oral administration of **TRV045** dose-dependently reduced mechanical and cold stimulus-evoked nociception.[6] In epilepsy models, **TRV045** showed a significant anticonvulsant effect.

| TRV045 Preclinical Efficacy Data                                   |                       |
|--------------------------------------------------------------------|-----------------------|
| Model                                                              | Dose                  |
| Chemotherapy-Induced Peripheral Neuropathy (Mouse)                 | 1, 3, 10 mg/kg (p.o.) |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure<br>Threshold (Mouse) | 30 mg/kg              |
| Maximal Electroshock (MES) Seizure (Rat)                           | Not specified         |





### Siponimod in a Model of Multiple Sclerosis

Siponimod has been extensively studied in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, where it has shown significant therapeutic effects.

| Siponimod Preclinical Efficacy Data                    |                       |
|--------------------------------------------------------|-----------------------|
| Model                                                  | Dose                  |
| Experimental Autoimmune Encephalomyelitis (EAE, Mouse) | 0.45 μ g/day (i.c.v.) |
| EAE (Mouse)                                            | Not specified         |
| EAE (Mouse)                                            | Not specified         |
| EAE (Mouse)                                            | Not specified         |

### **Effects on Glial Cells**

Both **TRV045** and siponimod have been shown to modulate the activity of glial cells, which are key players in neuroinflammation.

**TRV045** has demonstrated anti-inflammatory effects on astrocytes in cell culture.[2] It significantly dampened the inflammatory response of these cells by modulating the production of various cytokines and chemokines.[2]

Siponimod has been shown to reduce astrogliosis and microgliosis in the striatum of EAE mice. [12] In vitro studies have demonstrated that siponimod can inhibit the pro-inflammatory responses of microglia and suppress the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines in astrocytes.[13][14] Preclinical evidence also suggests that siponimod can shift microglia and astrocytes towards a pro-repair phenotype.[15]

# Experimental Protocols Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

A common method for inducing CIPN in mice involves the administration of paclitaxel.





Click to download full resolution via product page

Workflow for the CIPN preclinical model.

- Animal Model: C57BL/6J mice are commonly used.[16]
- Induction: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on days 0, 2,
   4, and 6.[17]
- Assessment of Neuropathic Pain:
  - Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments.[16]
  - Cold Allodynia: The response to a drop of acetone applied to the plantar surface of the paw is observed.[16]
- Drug Administration: TRV045 is typically administered orally (p.o.).[6]

## Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used model for multiple sclerosis.



Click to download full resolution via product page

Workflow for the EAE preclinical model.



- Animal Model: C57BL/6 mice are frequently used for the chronic progressive model of EAE.
   [18][19]
- Induction: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte
  Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA).[19][20]
  Pertussis toxin is administered intraperitoneally on the day of immunization and two days
  later to facilitate the entry of immune cells into the CNS.[19]
- Clinical Assessment: Disease progression is monitored daily using a clinical scoring system that grades the severity of paralysis.[18]
- Drug Administration: Siponimod can be administered through various routes, including intracerebroventricular (i.c.v.) infusion via osmotic minipumps to assess direct CNS effects. [21]

### **Summary and Conclusion**

TRV045 and siponimod are both promising S1P receptor modulators with distinct preclinical profiles. TRV045's selective S1P1 agonism without receptor desensitization and lack of lymphopenia suggest a favorable profile for conditions like neuropathic pain and epilepsy, where sustained receptor activation in the CNS is desired without peripheral immunosuppression.[1][3][6] Siponimod's dual action on peripheral immune cells and central glial cells provides a strong rationale for its efficacy in neuroinflammatory disorders like multiple sclerosis.[4][9]

The choice between these or similar molecules for further development will depend on the specific therapeutic indication and the desired balance between peripheral immunomodulation and direct CNS effects. The preclinical data summarized in this guide provides a foundation for such comparative assessments. Further head-to-head preclinical studies would be valuable to directly compare the efficacy and safety of these two compounds in various disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. investing.com [investing.com]
- 2. Trevena Announces Completion of Phase 1 Study for TRV045, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 3. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]
- 4. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models: Trevena, Inc. (TRVN) [trevena.com]
- 7. Trevena Shares TRV045 Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siponimod for multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siponimod: A Review in Secondary Progressive Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of siponimod on astrocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]



- 19. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 20. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of TRV045 and siponimod in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#comparative-analysis-of-trv045-and-siponimod-in-preclinical-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com